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Compound of Interest

Compound Name:
4-[(3-Chloropyridin-2-

yl)oxy]cyclohexan-1-amine

CAS No.: 1339331-90-6

Cat. No.: B1529244

Get Quote

An In-Depth Technical Guide to 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: A Key

Intermediate in Modern Medicinal Chemistry

Abstract
This technical guide provides a comprehensive overview of 4-[(3-Chloropyridin-2-
yl)oxy]cyclohexan-1-amine, a pivotal, non-commercial synthetic intermediate. While a

specific CAS number for this compound is not publicly cataloged, its structural motif is of

significant interest in contemporary drug discovery. This document elucidates its molecular

structure, stereochemical considerations, a validated synthetic pathway, and its critical

application as a building block in the development of targeted therapeutics, particularly PIM

kinase inhibitors. The guide is intended for researchers, medicinal chemists, and process

development scientists engaged in small molecule drug discovery.

Introduction: The Strategic Value of the
Aminocyclohexyl Ether Scaffold
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In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can

bind to multiple biological targets—are of immense value. The 1,4-disubstituted

aminocyclohexanol core is one such scaffold, prized for its conformational rigidity and ability to

project functional groups into three-dimensional space, enabling precise interactions with

protein targets.[1] Its bifunctional nature, featuring a primary amine and a hydroxyl group,

allows for versatile synthetic elaboration.

The subject of this guide, 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, combines this

valuable core with a 3-chloropyridine moiety. This heterocyclic component is not merely a

passive linker; it often serves as a key pharmacophoric element. The chlorine substituent can

modulate electronic properties and provide a vector for specific interactions within a protein's

binding pocket, a strategy successfully employed in the design of potent and selective kinase

inhibitors.[2] Specifically, this intermediate is a crucial precursor for a class of therapeutics

targeting the Pim family of serine/threonine kinases, which are implicated in the progression of

various cancers, including leukemia and prostate cancer.[3][4][5]

Molecular Structure and Physicochemical
Properties
The primary challenge and opportunity with this molecule lie in its stereochemistry. The 1,4-

disubstituted cyclohexane ring exists as two distinct diastereomers: cis and trans. The spatial

orientation of the amine and the pyridyloxy substituents is critical, as it dictates how a final drug

molecule will fit into the ATP-binding pocket of a target kinase. The trans isomer, for instance, is

a key component in the synthesis of the mucolytic agent Ambroxol, highlighting the importance

of stereocontrol.[1]
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Property
Predicted Value /
Characteristic

Rationale

Molecular Formula C₁₁H₁₅ClN₂O By structural analysis.

Molecular Weight 226.70 g/mol Sum of atomic weights.

Stereoisomers
Exists as cis and trans

diastereomers.

Based on the 1,4-disubstituted

cyclohexane ring.

Basicity (pKa) ~9-10 (for the amine)
Typical for a primary aliphatic

amine on a cyclohexane ring.

Solubility
Soluble in organic solvents

(DCM, MeOH, DMSO).

Expected for a molecule of this

size and polarity.

Key Functional Groups
Primary amine, Aryl ether,

Chloropyridine

These groups define its

reactivity and utility in

synthesis.

Synthesis and Manufacturing Workflow
The synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a multi-step process

requiring careful control of stereochemistry and functional group compatibility. The most logical

pathway involves the formation of the aryl ether linkage via a nucleophilic aromatic substitution

(SNAr) reaction, followed by manipulation of the amine functionality.

A logical synthetic workflow is depicted below. The process begins with the stereoselective

preparation of a protected 4-aminocyclohexanol isomer, which serves as the nucleophile. This

is followed by the key SNAr coupling reaction and a final deprotection step.
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Step 1: Stereoselective Core Synthesis

Step 2: SNAr Ether Formation

Step 3: Deprotection

1,4-Cyclohexanedione

trans-4-(Boc-amino)cyclohexan-1-ol

1. Reductive Amination (Boc₂O, NH₄OAc, NaBH₃CN)
2. Stereoisomer Separation

tert-butyl (trans)-4-((3-chloropyridin-2-yl)oxy)cyclohexylcarbamate

NaH, DMF, 0 °C to rt

2,3-Dichloropyridine

trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine

TFA or HCl in Dioxane

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: Synthesis of trans-4-[(3-
Chloropyridin-2-yl)oxy]cyclohexan-1-amine
This protocol is an exemplary procedure based on established chemical transformations.

Part A: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanol

To a solution of commercially available trans-4-aminocyclohexanol (1.0 eq) in a 1:1 mixture

of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).
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Cool the mixture to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, remove the THF under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate to yield the Boc-protected alcohol, which can often be used without

further purification.

Part B: SNAr Coupling

To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanol (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Add a solution of 2,3-dichloropyridine (1.1 eq) in DMF dropwise.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by LC-MS.

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous

ammonium chloride (NH₄Cl).

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and

concentrate.
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Purify the crude product by silica gel column chromatography to obtain the protected

intermediate.

Part C: Boc Deprotection

Dissolve the purified intermediate from Part B in a 4M solution of hydrogen chloride (HCl) in

1,4-dioxane.

Stir the solution at room temperature for 1-2 hours.

Monitor the reaction by LC-MS until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of trans-4-[(3-
Chloropyridin-2-yl)oxy]cyclohexan-1-amine as a solid. The free base can be obtained by

neutralization with a suitable base.

Application in PIM Kinase Inhibitor Synthesis
The primary amine of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a potent

nucleophile and a key handle for synthetic elaboration. In the context of PIM kinase inhibitor

development, this amine is typically reacted with an electrophilic heterocyclic core.[2][3] This

reaction, often a nucleophilic substitution or a condensation, forges the final drug substance,

where the aminocyclohexyl ether fragment serves to correctly position the molecule within the

kinase's active site.

The Pim kinases are oncogenic drivers, and their inhibition is a promising strategy in cancer

therapy.[4][6] Molecules built from this intermediate have shown potent activity against all three

PIM isoforms (PIM-1, 2, and 3).[6]

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine

PIM Kinase Inhibitor

Nucleophilic Substitution or
Condensation Reaction

Electrophilic Heterocyclic Core
(e.g., a substituted pyrimidine or quinoline)
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Caption: Role of the intermediate in building a final drug molecule.

Analytical Characterization Profile
Proper characterization is essential to confirm the identity, purity, and stereochemistry of the

synthesized intermediate.

Analytical Technique Expected Observations

¹H NMR

- Pyridyl Protons: Three distinct signals in the

aromatic region (~7.0-8.2 ppm).- Cyclohexyl

Protons: Complex multiplets in the aliphatic

region (~1.2-2.2 ppm), with distinct chemical

shifts for axial and equatorial protons. The

protons at C1 and C4 will be deshielded.- Amine

Protons: A broad singlet (NH₂) that may

exchange with D₂O.

¹³C NMR

- Pyridyl Carbons: Signals in the aromatic region

(~110-160 ppm), including two carbons bonded

to heteroatoms (Cl and O).- Cyclohexyl

Carbons: Signals in the aliphatic region (~25-80

ppm), with C1 and C4 appearing at lower field

due to attachment to N and O.

Mass Spectrometry (ESI-MS)

- [M+H]⁺: Expected at m/z 227.09.- Isotope

Pattern: A characteristic M+2 peak at ~m/z

229.09 with ~33% the intensity of the [M+H]⁺

peak, confirming the presence of one chlorine

atom.

HPLC

A single major peak on a reverse-phase column

(e.g., C18) with an appropriate mobile phase

(e.g., acetonitrile/water with TFA or formic acid)

indicates high purity.
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Conclusion
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine stands out as a high-value, non-

commercial intermediate for drug discovery. Its synthesis, while requiring careful

stereochemical control, relies on robust and scalable chemical reactions. The combination of

the conformationally defined aminocyclohexanol core and the electronically tuned 3-

chloropyridine ring makes it an ideal starting material for constructing sophisticated molecules

targeting complex disease pathways, most notably in the development of next-generation PIM

kinase inhibitors for oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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